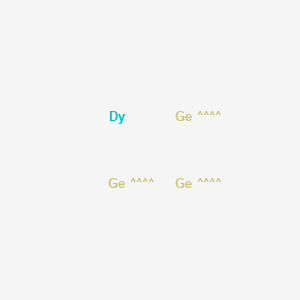
CID 78061193
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as CID 78061193 is a chemical entity with significant relevance in various scientific fields
Métodos De Preparación
Industrial Production Methods: Industrial production methods for CID 78061193 would likely involve large-scale synthesis processes that are optimized for efficiency and yield These methods would include the use of industrial-grade reagents and equipment to produce the compound in significant quantities
Análisis De Reacciones Químicas
Types of Reactions: CID 78061193 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple modifications of the original compound to entirely new chemical entities.
Aplicaciones Científicas De Investigación
CID 78061193 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a tool for understanding disease mechanisms. In industry, the compound might be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of CID 78061193 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved in the action of this compound are not well-characterized in the current literature.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 78061193 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. While similar compounds may exist, this compound may offer distinct advantages or capabilities that make it particularly valuable for certain applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development could uncover even more applications and benefits of this intriguing chemical entity.
Propiedades
Fórmula molecular |
DyGe3 |
|---|---|
Peso molecular |
380.4 g/mol |
InChI |
InChI=1S/Dy.3Ge |
Clave InChI |
RIYTZCRHRANWRE-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


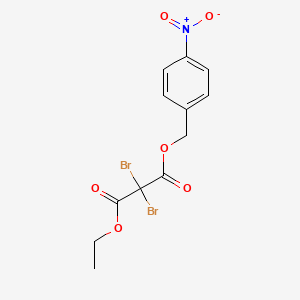
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
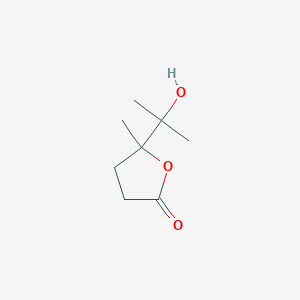
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
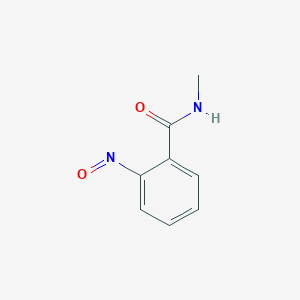
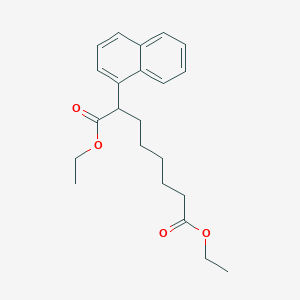
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
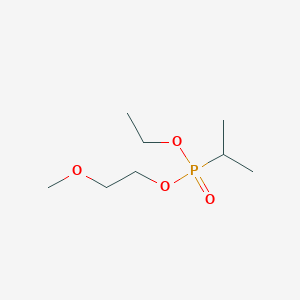
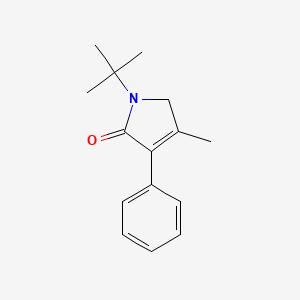
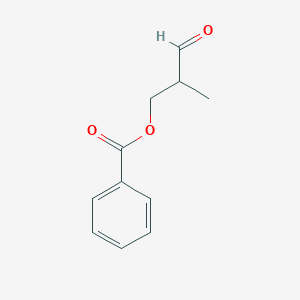
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
